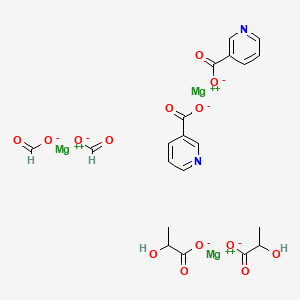
Cer
Übersicht
Beschreibung
Cerium is a rare earth element that has a wide range of applications in many industries. It is a soft, malleable, and ductile metal that is silvery-white in color. Cerium is used in a variety of products, from catalysts to fluorescent lamps, and has been studied for its potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
Heterogene Katalyse der Oxidation
Cer wurde in eine Vielzahl von Katalysatorsystemen für ein breites Spektrum von Prozesschemien integriert {svg_1}. Seine Redoxaktivität verleiht verbesserte und neue katalytische Funktionalität {svg_2}. Anwendungsgebiete von this compound enthaltenden Katalysatoren umfassen die selektive Oxidation, Verbrennung, NOx-Sanierung und die Produktion nachhaltiger Chemikalien und Materialien aus biobasierten Rohstoffen {svg_3}.
Biomedizinische Anwendungen
Ceroxid-Nanopartikel haben signifikant verbesserte katalytische Eigenschaften und sind im Bereich der Nanopartikelforschung von zunehmendem Interesse {svg_4}. Sie besitzen einzigartige physikalische, chemische und biologische Eigenschaften {svg_5}. Ihre Anwendungen in der Biosensorik, der Medikamenten- oder Gendelivery usw. wurden diskutiert {svg_6}.
Oberflächenbeschichtungen
Die Einschränkungen der reinen Form von Ceroxid-Nanopartikeln können durch Oberflächenbeschichtung mit verschiedenen Liganden überwunden werden {svg_7}. Dieser Fortschritt im Bereich der Oberflächenbeschichtung wurde diskutiert {svg_8}.
Ferrolegierungen
Cerhaltige Ferrolegierungen werden verwendet, um die physikalischen Eigenschaften von hochfesten/niedrig legierten (HSLA) Stählen zu verbessern {svg_9}. This compound sorgt für eine Kontrolle der Graphitmorphologie, um sphärolitische oder vermiculare Kristallite zu erzeugen {svg_10}.
Katalytische Antioxidantien
Ceroxid-Nanopartikel (Nanoceria) haben sich als vielversprechende katalytische Antioxidantien im Reagenzglas, in Zellkulturmodellen und in Tiermodellen von Krankheiten erwiesen {svg_11}.
Energiespeichergeräte
Ceroxid-Nanopartikel wurden für verschiedene Anwendungen untersucht, z. B. für Energiespeichergeräte {svg_12}.
Optische Geräte
Ceroxid-Nanopartikel wurden auch in optischen Geräten eingesetzt {svg_13}.
Umweltanwendungen
Ceroxid-Nanopartikel wurden aufgrund ihrer einzigartigen antioxidativen und katalytischen Eigenschaften, ihrer hohen chemischen Stabilität, ihrer einstellbaren Größe, ihrer großen Oberfläche und ihrer Biokompatibilität in Umweltanwendungen eingesetzt {svg_14}.
Wirkmechanismus
Cerium (Ce), also known as “cerio”, is a chemical element with the atomic number 58. It is the second element in the lanthanide series . This article will delve into the mechanism of action of Cerium, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Cerium primarily targets oxidative stress in biological systems . It interacts with reactive oxygen species (ROS), which play a crucial role in various diseases, especially those where oxidative stress is involved .
Mode of Action
Cerium oxide nanoparticles (CeNPs) exhibit unique antibacterial activity based on the reversible conversion between two valence states of Cerium (Ce (III)/Ce (IV)) . This redox activity allows Cerium to act as an effective free radical scavenger . The interaction of Cerium with its targets results in changes in the oxidative state of the system, thereby influencing the activity of ROS.
Biochemical Pathways
Cerium affects several biochemical pathways, primarily those involving oxidative stress. By acting as a free radical scavenger, Cerium can modulate the balance of ROS in cells . This activity can lead to downstream effects such as reduced inflammation and cell damage .
Pharmacokinetics: ADME Properties
Like other nanoparticles, the adme properties of cerium would likely be influenced by factors such as size, shape, and surface charge .
Result of Action
The molecular and cellular effects of Cerium’s action are diverse. Cerium oxide nanoparticles have been shown to protect cells from oxidative stress-induced cell death and preserve cytoskeletal organization . They can also stimulate the production of brain-derived neurotrophic factor (BDNF) and its high-affinity receptor TrkB, at both the mRNA and protein levels .
Action Environment
The action, efficacy, and stability of Cerium can be influenced by various environmental factors. For instance, the physicochemical properties of Cerium, such as size, morphology, agglomeration condition, surface charge, coating, and surface valence state, can impact its toxicity . Additionally, the phase transfer and transformation process of Cerium in various aqueous, terrestrial, and airborne environments can also affect its bioaccumulation and toxicity .
Safety and Hazards
Zukünftige Richtungen
Cerium oxide nanoparticles have gained a lot of attention as a potential future candidate for ending various kinds of problems by exhibiting redox activity, free radical scavenging property, biofilm inhibition, etc . Synthesis of these nanoparticles can be performed very easily by utilizing chemical or biological methods .
Biochemische Analyse
Biochemical Properties
Cerium plays a crucial role in biochemical reactions, particularly in its nanoparticle form, cerium oxide (CeO2). Cerium oxide nanoparticles exhibit enzyme-like activities, including superoxide dismutase, catalase, and peroxidase mimetic activities . These properties enable cerium to interact with various enzymes and proteins, enhancing its antioxidant capabilities. For instance, cerium oxide nanoparticles can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress . Additionally, cerium interacts with biomolecules such as DNA and proteins, influencing their stability and function .
Cellular Effects
Cerium oxide nanoparticles have been shown to affect various types of cells and cellular processes. In bacterial cells, cerium oxide nanoparticles disrupt intracellular functions such as DNA replication, cell division, and cellular respiration, leading to the induction of ROS . In mammalian cells, cerium oxide nanoparticles promote cell proliferation and differentiation, particularly in human periodontal ligament cells . Cerium also influences cell signaling pathways, gene expression, and cellular metabolism by modulating oxidative stress levels .
Molecular Mechanism
The molecular mechanism of cerium’s action is primarily attributed to its redox properties. Cerium oxide nanoparticles can switch between Ce3+ and Ce4+ oxidation states, allowing them to participate in redox reactions and scavenge ROS . This redox cycling is crucial for cerium’s antioxidant activity. Additionally, cerium can bind to biomolecules, altering their structure and function. For example, cerium oxide nanoparticles can inhibit or activate enzymes by interacting with their active sites . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cerium oxide nanoparticles change over time. Cerium oxide nanoparticles exhibit high stability, maintaining their antioxidant properties for extended periods . Their long-term effects on cellular function can vary. Studies have shown that cerium oxide nanoparticles can decrease free radical levels over time, enhancing cell viability under oxidative stress conditions . Additionally, cerium oxide nanoparticles can promote osteogenic differentiation in human periodontal ligament cells over time .
Dosage Effects in Animal Models
The effects of cerium oxide nanoparticles vary with different dosages in animal models. At low doses, cerium oxide nanoparticles exhibit antioxidant properties, protecting cells from oxidative damage . At high doses, cerium oxide nanoparticles can induce toxicity, leading to adverse effects such as inflammation and cell death . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
Cerium is involved in various metabolic pathways, particularly those related to oxidative stress. Cerium oxide nanoparticles can modulate the activity of enzymes involved in ROS metabolism, such as superoxide dismutase and catalase . By scavenging ROS, cerium oxide nanoparticles can influence metabolic flux and metabolite levels, thereby protecting cells from oxidative damage . Additionally, cerium can interact with cofactors and other biomolecules, further modulating metabolic pathways .
Transport and Distribution
Cerium oxide nanoparticles are transported and distributed within cells and tissues through various mechanisms. The size, shape, and surface charge of cerium oxide nanoparticles influence their interaction with biological systems . Once inside the cells, cerium oxide nanoparticles can localize to different cellular compartments, including the cytoplasm, mitochondria, and lysosomes . These interactions can affect the localization and accumulation of cerium within cells and tissues.
Subcellular Localization
The subcellular localization of cerium oxide nanoparticles plays a crucial role in their activity and function. Cerium oxide nanoparticles can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct cerium oxide nanoparticles to specific organelles . The subcellular localization of cerium oxide nanoparticles can affect their antioxidant activity and interactions with biomolecules.
Eigenschaften
IUPAC Name |
cerium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLDORMOJMVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058641 | |
| Record name | Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.116 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cerium, turnings or gritty powder appears as a gray metallic solid. Specific gravity 6.78. Turnings or gritty powder. Contact may burn skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Other Solid; Pellets or Large Crystals, Gray solid; [CAMEO] Ceric salts: yellow or red-orange; Cerous salts: usually white; [Reference #1] Ductile and highly reactive; Readily oxidizes; [Hawley], Solid | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cerium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2020 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7440-45-1, 13864-02-3 | |
| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cerium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium hydride (CeH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30K4522N6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
795 °C | |
| Record name | Cerium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)











